![molecular formula C8H5BrClNS2 B578154 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole CAS No. 1226808-55-4](/img/structure/B578154.png)

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

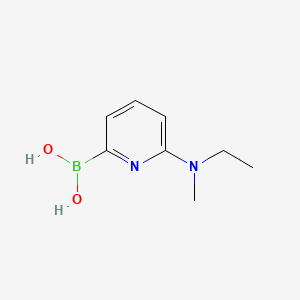

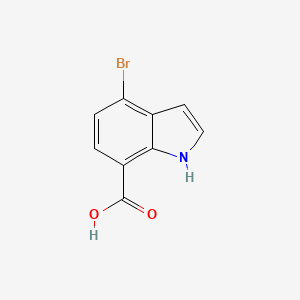

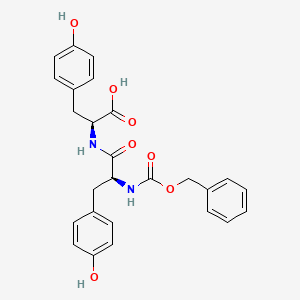

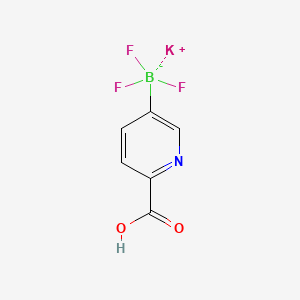

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole (BCMT) is a heterocyclic molecule that has been studied for its potential applications in a variety of scientific fields. BCMT is a sulfur-containing compound, and its molecular structure consists of a benzothiazole ring with a bromine and chlorine atom attached to the sixth and fourth positions, respectively, as well as a methylthio group at the second position. The unique structure of BCMT has enabled it to be used in a variety of applications, including synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological assays.

Aplicaciones Científicas De Investigación

Synthetic Applications and Importance in Medicinal Chemistry

4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole is a compound that falls within the broader class of benzothiazole derivatives, which are known for their wide range of applications in synthetic and medicinal chemistry. Benzothiazoles, including compounds like 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole, are integral to the synthesis of various bioactive molecules due to their unique structural properties. These compounds serve as key intermediates in the development of pharmaceuticals, showcasing diverse biological activities such as antiviral, antimicrobial, anti-inflammatory, and anticancer properties (Bhat & Belagali, 2020). Their structural versatility allows for the synthesis of complex molecules that can interact effectively with biological targets.

Role in Organic Optoelectronics

The benzothiazole core, similar to the one present in 4-Bromo-6-chloro-2-(methylthio)benzo[d]thiazole, is also explored within the realm of organic optoelectronics. Compounds containing benzothiazole units have been utilized in the development of materials for organic optoelectronics due to their favorable electronic properties, such as high photostability and efficient light emission. Research into benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials, which share structural similarities with benzothiazole derivatives, highlights the potential of these compounds in the design of new materials for electronic and photonic applications (Tam & Wu, 2015).

Antioxidant and Anti-inflammatory Applications

Investigations into benzofused thiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. These compounds exhibit significant activity against oxidative stress and inflammation, making them promising candidates for the development of therapeutic agents targeting diseases associated with oxidative damage and inflammatory responses (Raut et al., 2020). The synthesis of these derivatives involves strategic structural modifications to enhance their biological activities and optimize their interaction with biological targets.

Propiedades

IUPAC Name |

4-bromo-6-chloro-2-methylsulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS2/c1-12-8-11-7-5(9)2-4(10)3-6(7)13-8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSAQWDATOOVIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682008 |

Source

|

| Record name | 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226808-55-4 |

Source

|

| Record name | 4-Bromo-6-chloro-2-(methylsulfanyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)